1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

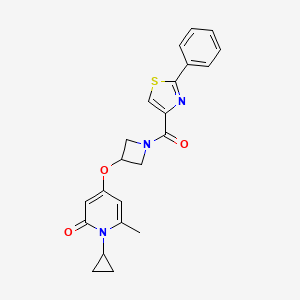

The compound 1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS: 2034238-63-4) is a pyridin-2(1H)-one derivative with a molecular formula of C₂₂H₂₁N₃O₃S and a molecular weight of 407.5 g/mol . Its structure features a cyclopropyl group at position 1, a methyl group at position 6, and a substituted azetidine ring linked via an ether bond to the pyridinone core. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-14-9-17(10-20(26)25(14)16-7-8-16)28-18-11-24(12-18)22(27)19-13-29-21(23-19)15-5-3-2-4-6-15/h2-6,9-10,13,16,18H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKMEILWCGMKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The compound features a pyridine ring substituted with various functional groups, which contribute to its biological activity. The structural formula can be represented as follows:

Key Functional Groups

- Pyridine moiety : Known for diverse pharmacological properties.

- Thiazole ring : Implicated in antimicrobial and anticancer activities.

- Azetidine derivative : Enhances bioactivity through structural diversity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring is crucial for this activity, as it contributes to the formation of hydrogen bonds with bacterial enzymes, enhancing binding affinity and inhibitory effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | IC50 (μg/mL) |

|---|---|---|

| Thiazole A | S. aureus | 0.012 |

| Thiazole B | E. coli | 0.008 |

| Target Compound | S. aureus | TBD |

Anticancer Activity

Studies have demonstrated that compounds with similar structures to the target molecule exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and colon carcinoma cells (e.g., HCT-116) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole C | MCF-7 | 6.2 |

| Thiazole D | HCT-116 | 43.4 |

| Target Compound | MCF-7 | TBD |

The proposed mechanism of action for the biological activity of the target compound involves:

- Inhibition of DNA Gyrase : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

- Interaction with Topoisomerases : It may selectively inhibit bacterial topoisomerases without affecting human isoforms, minimizing toxicity to human cells .

- Antioxidant Properties : Some derivatives show potential antioxidant activity, which could contribute to their overall therapeutic profile .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including those structurally related to the target compound. The study found that modifications at specific positions on the thiazole ring significantly affected antibacterial potency, with some derivatives exhibiting up to a 10-fold increase in activity compared to standard antibiotics like ampicillin .

Study 2: Anticancer Potential

In another investigation, a library of pyridine-based compounds was screened for anticancer activity against various cell lines. The results indicated that compounds with similar structural features to the target compound displayed promising cytotoxicity against MCF-7 cells, leading researchers to further explore their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

*Estimated based on CAS data.

Key Observations:

- In contrast, the thiophene analog (2034311-91-4) lacks this sulfur-mediated interaction but may exhibit enhanced electron-richness .

- Solubility: The pyrazole-methoxy analog (2034388-23-1) incorporates a methoxy group, which likely enhances aqueous solubility compared to the brominated derivatives discussed in .

Molecular Docking and Binding Affinity

In , bromophenyl derivatives showed higher binding affinities in docking studies, aligning with their superior antioxidant and antimicrobial activities . The target compound’s thiazole and azetidine groups are predicted to form hydrogen bonds with active-site residues (e.g., thiazole sulfur with Ser/Thr side chains), while the cyclopropyl group minimizes steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.